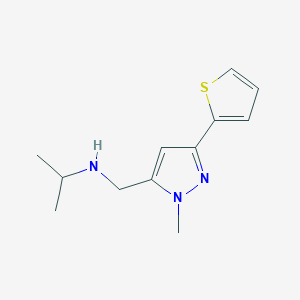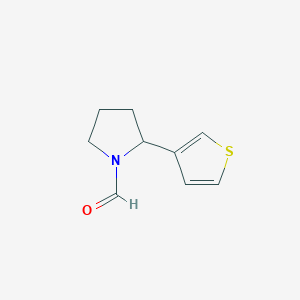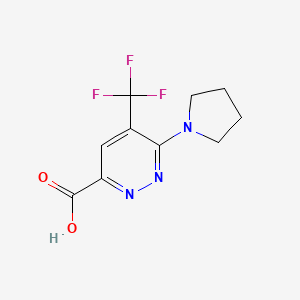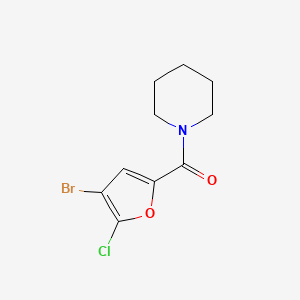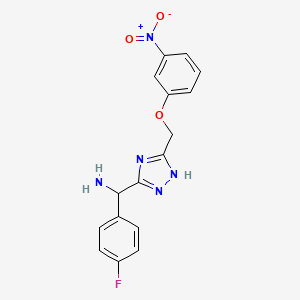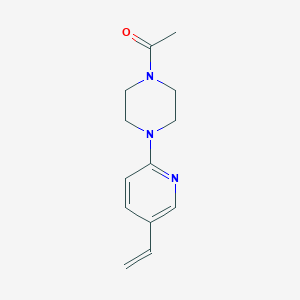
1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone is a chemical compound with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol This compound features a piperazine ring substituted with a vinylpyridine moiety and an ethanone group
Vorbereitungsmethoden
The synthesis of 1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone involves several steps. One common synthetic route includes the reaction of 5-vinyl-2-pyridine with piperazine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with ethanoyl chloride under controlled conditions to yield the final product .
Analyse Chemischer Reaktionen
1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes under specific conditions.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Addition: The vinyl group can participate in addition reactions with halogens or hydrogen halides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and target .
Vergleich Mit ähnlichen Verbindungen
1-(4-(5-Vinylpyridin-2-yl)piperazin-1-yl)ethanone can be compared with similar compounds such as:
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone:
1-(4-(5-Methylpyridin-2-yl)piperazin-1-yl)ethanone: The presence of a methyl group instead of a vinyl group alters its chemical properties and biological activities.
The uniqueness of this compound lies in its vinyl group, which provides additional reactivity and potential for further functionalization .
Eigenschaften
Molekularformel |
C13H17N3O |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
1-[4-(5-ethenylpyridin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H17N3O/c1-3-12-4-5-13(14-10-12)16-8-6-15(7-9-16)11(2)17/h3-5,10H,1,6-9H2,2H3 |
InChI-Schlüssel |
BHRRWKYRSYEBDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-(2-Fluorophenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056949.png)
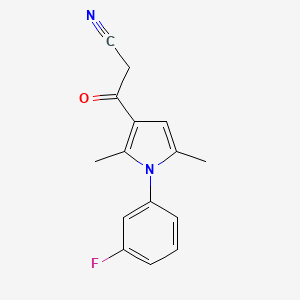
![1-(4-Chloro-2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15056956.png)
![6-(3,4-Dimethylphenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15056958.png)
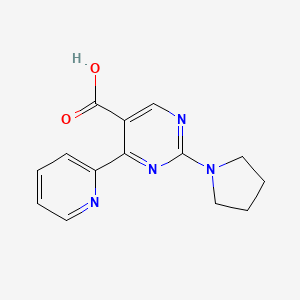
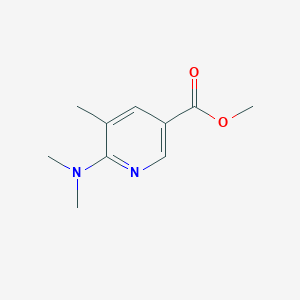
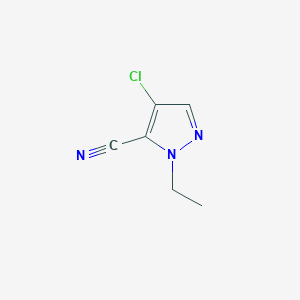
![6-Chloro-2-(2,5-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15056973.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B15056982.png)
